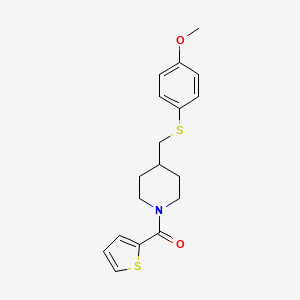

![molecular formula C16H10ClN3O3S2 B2503545 7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1114627-75-6](/img/structure/B2503545.png)

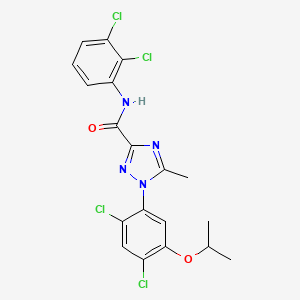

7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a furylmethyl group, a thiazoloquinazoline ring, and a carboxamide group .

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions. For instance, the synthesis of novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature . Another example is the synthesis of quinazoline and quinazolinone derivatives, which involves the use of heterogeneous catalysts .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule, respectively . The presence of characteristic peaks in the IR spectrum can indicate the presence of certain functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by its functional groups and the conditions under which the reactions are carried out. For example, the presence of the thiazoloquinazoline ring and the carboxamide group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and functional groups. For instance, the presence of the carboxamide group could potentially influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Antibacterial Evaluation

Research has demonstrated the synthesis and evaluation of compounds similar to 7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide, with some exhibiting significant antibacterial activities. These compounds were prepared through various synthetic processes and tested for their potency against bacterial strains (Gineinah, 2001).

Antimicrobial Activity

Another study focused on the synthesis of similar compounds, which showed antimicrobial activity. The synthesis involved a reaction process leading to compounds that were then tested for their effectiveness against microbes (Gein et al., 2015).

Potential in Male Reproductive and Erectile Dysfunction Treatment

A study aimed at modeling the virtual library of related compounds highlighted their potential antineurotic activity, which could be beneficial for treating male reproductive and erectile dysfunction. The study involved computer prediction and synthesis of these compounds, along with evaluations of their toxicity (Danylchenko, Drushlyak, & Kovalenko, 2016).

Anti-inflammatory and Analgesic Activities

Research also explored the synthesis of compounds structurally related to this compound for their anti-inflammatory and analgesic properties. The study found that some of these compounds displayed potent anti-inflammatory activity, indicating their potential therapeutic use (El-Gazzar et al., 2009).

Direcciones Futuras

The future research directions could involve exploring the potential pharmacological activities of this compound, given that compounds with similar structures have shown a range of biological activities . Additionally, the development of more efficient synthesis methods could also be a potential area of research .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as quinazoline and thiazole derivatives, have been found to exhibit significant biological activities against various cancer cell lines .

Mode of Action

It’s known that quinazoline and thiazole derivatives can interact with various enzymes and receptors in the body, leading to a range of biological activities .

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives, which share a similar structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Compounds with similar structures have been found to exhibit significant antitumor activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its bioavailability and distribution in the body .

Propiedades

IUPAC Name |

7-chloro-N-(furan-2-ylmethyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O3S2/c17-8-3-4-11-10(6-8)14(21)19-13-12(25-16(24)20(11)13)15(22)18-7-9-2-1-5-23-9/h1-6H,7H2,(H,18,22)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRANZKOCHWYJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=CC(=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)

![methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2503466.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2503467.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2503469.png)

![2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2503470.png)

![4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2503476.png)